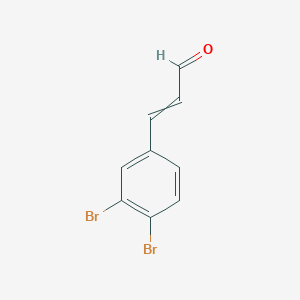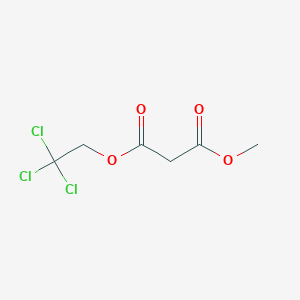
Propanedioic acid, methyl 2,2,2-trichloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester can be synthesized through the esterification of malonic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Propanedioic acid, methyl 2,2,2-trichloroethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield malonic acid and 2,2,2-trichloroethanol.
Alkylation: The compound can participate in alkylation reactions where the ester group is replaced by an alkyl group.
Reduction: The trichloroethyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Alkylation: Requires the use of alkyl halides and a strong base like sodium hydride or potassium tert-butoxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Hydrolysis: Malonic acid and 2,2,2-trichloroethanol.
Alkylation: Alkyl-substituted malonates.
Reduction: Ethyl malonate derivatives.
科学的研究の応用
Propanedioic acid, methyl 2,2,2-trichloroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various malonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition studies, particularly those involving malonate-sensitive enzymes.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism by which propanedioic acid, methyl 2,2,2-trichloroethyl ester exerts its effects is primarily through its ability to act as a malonate derivative. Malonate compounds are known to inhibit certain enzymes by mimicking the structure of their natural substrates. This compound may interact with enzymes involved in metabolic pathways, thereby affecting their activity.
類似化合物との比較
Similar Compounds
Dimethyl malonate: Another ester of malonic acid, but with two methyl groups instead of a trichloroethyl group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups.
Methyl 2,2,3-trichloropropanoate: A related compound with a similar trichloroethyl group but different ester structure.
Uniqueness
Propanedioic acid, methyl 2,2,2-trichloroethyl ester is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
103710-59-4 |
|---|---|
分子式 |
C6H7Cl3O4 |
分子量 |
249.5 g/mol |
IUPAC名 |
1-O-methyl 3-O-(2,2,2-trichloroethyl) propanedioate |
InChI |
InChI=1S/C6H7Cl3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2-3H2,1H3 |
InChIキー |
KXMZIOYCRUDIJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
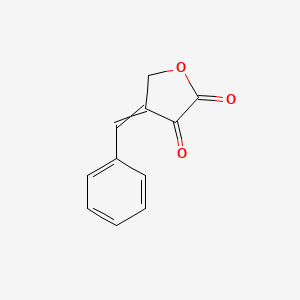
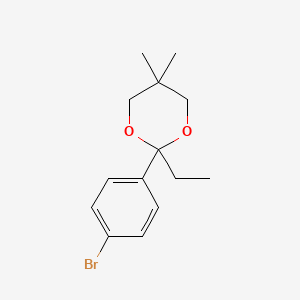
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
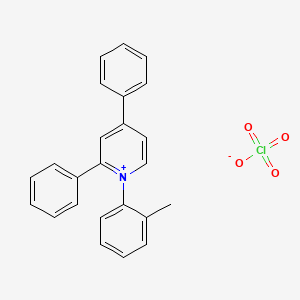
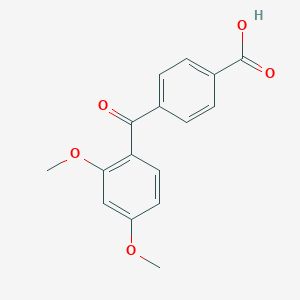
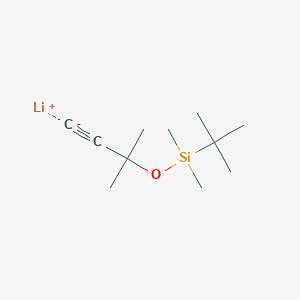
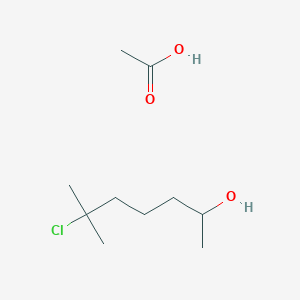
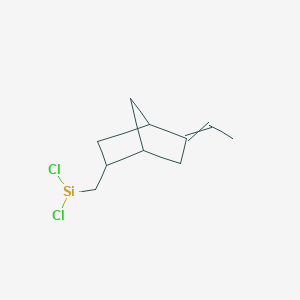
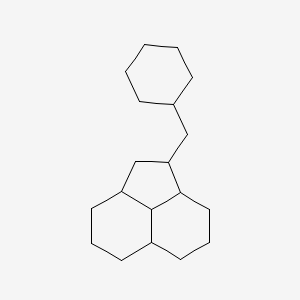
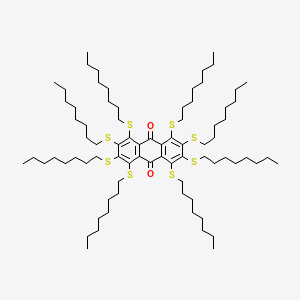

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
